molecular formula C10H7F3O2 B3024339 3-(Trifluoromethyl)cinnamic acid CAS No. 67801-07-4

3-(Trifluoromethyl)cinnamic acid

Cat. No. B3024339
Key on ui cas rn: 67801-07-4
M. Wt: 216.16 g/mol
InChI Key: KSBWHDDGWSYETA-SNAWJCMRSA-N
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Patent
US08637708B2

Procedure details

Tetrahedron letters, (49), 13-15, (2008), discloses a synthetic sequence to Cinacalcet hydrochloride comprising reduction of 3-(trifluoromethyl)cinnamic acid in the presence of palladium hydroxide to obtain 3-(3-trifluoromethylphenyl)-propanoic acid, which is coupled with (R)-1-(1-naphthyl)ethylamine to the corresponding amide. The amide is then reduced in the presence of boron trifluoride-THF and sodium borohydride as reducing agents. After complete conversion, the resulting amine-borane complex is hydrolyzed by the addition of water and the crude Cinacalcet extracted into toluene is reacted with hydrochloric acid to give Cinacalcet hydrochloride, according to the following Scheme 5:
Name
Cinacalcet hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@@H](NCCCC1C=CC=C(C(F)(F)F)C=1)C1C=CC=C2C=CC=CC=12.Cl.[F:28][C:29]([F:42])([F:41])[C:30]1[CH:31]=[C:32]([CH:38]=[CH:39][CH:40]=1)[CH:33]=[CH:34][C:35]([OH:37])=[O:36]>[OH-].[Pd+2].[OH-]>[F:28][C:29]([F:41])([F:42])[C:30]1[CH:31]=[C:32]([CH2:33][CH2:34][C:35]([OH:37])=[O:36])[CH:38]=[CH:39][CH:40]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Cinacalcet hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H](C=1C=CC=C2C1C=CC=C2)NCCCC=3C=CC=C(C3)C(F)(F)F.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC(=O)O)C=CC1)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CCC(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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